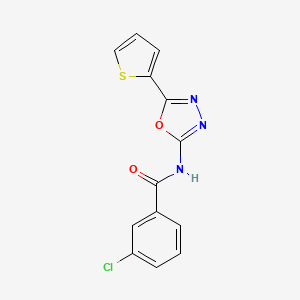

3-chloro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Description

3-Chloro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 2-position with a thiophen-2-yl group and at the 5-position with a 3-chlorobenzamide moiety. The 1,3,4-oxadiazole scaffold is renowned for its pharmacological versatility, including antimicrobial, anti-inflammatory, and enzyme inhibitory activities .

Properties

IUPAC Name |

3-chloro-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN3O2S/c14-9-4-1-3-8(7-9)11(18)15-13-17-16-12(19-13)10-5-2-6-20-10/h1-7H,(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOAPPQWDEACQTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NC2=NN=C(O2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

Coupling with Thiophene: The thiophene moiety is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction.

Formation of Benzamide: The final step involves the reaction of the oxadiazole-thiophene intermediate with 3-chlorobenzoyl chloride in the presence of a base to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.

Substitution: The chlorine atom on the benzamide can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted benzamides.

Scientific Research Applications

Medicinal Chemistry Applications

Anti-inflammatory and Anticancer Properties

Research indicates that 3-chloro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide exhibits potential anti-inflammatory and anticancer activities. In silico studies have suggested that the compound may act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in inflammatory processes . Furthermore, it has been evaluated for its antiproliferative effects against various cancer cell lines, including breast adenocarcinoma (MCF7) and colon cancer (HCT116), showing promising results comparable to established anticancer agents such as doxorubicin .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial and fungal strains. This makes it a candidate for further development as an antimicrobial agent .

Material Science Applications

Organic Electronics

Due to its unique electronic properties, this compound is being explored for applications in organic electronics. Its ability to form charge-transfer complexes makes it suitable for use in organic photovoltaic cells and other electronic devices.

Biological Studies

Enzyme Inhibition and Receptor Binding

The compound's structure allows it to interact with biological macromolecules effectively. This interaction is critical in studies focused on enzyme inhibition and receptor binding, making it valuable for understanding various biochemical pathways. The mechanism of action typically involves binding to specific enzymes or receptors, modulating their activity, which can lead to therapeutic effects.

Summary of Research Findings

Case Studies

- Anti-inflammatory Activity Study : A study evaluated the compound's potential as a 5-lipoxygenase inhibitor through molecular docking simulations. Results indicated strong binding affinity, suggesting further exploration for therapeutic applications in inflammatory diseases .

- Antiproliferative Activity Assessment : In vitro tests against MCF7 and HCT116 cell lines demonstrated that this compound exhibits significant antiproliferative effects comparable to doxorubicin .

Mechanism of Action

The mechanism of action of 3-chloro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Anti-Inflammatory Activity

- 3-Chloro vs. Other Halogenated Derivatives :

In a study of 1,3,4-oxadiazole derivatives, 3-chloro-substituted compounds (e.g., C4: 3-Chloro-N-[5-(3-Chloro-phenyl)-1,3,4-oxadiazol-2-yl]benzamide) exhibited lower anti-inflammatory activity compared to 2-chloro analogs. This suggests that the position of the chloro group significantly impacts efficacy. For instance, 2-chloro derivatives showed higher potency due to optimized steric interactions with cyclooxygenase (COX) enzymes . - Nitro-Substituted Analogs :

Compounds like 4-Nitro-N-[5-(4-Nitro-phenyl)-1,3,4-oxadiazol-2-yl]benzamide (C7) demonstrated superior anti-inflammatory activity (compared to 3-chloro derivatives), attributed to the electron-withdrawing nitro group enhancing binding affinity .

Antimicrobial Activity

- Thiophene vs. Thiazole Derivatives: Desai et al. synthesized thiazole-containing analogs (e.g., 3-chloro-N-(5-(4-((arylphenyl-amino)methyl)-5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-methylthiazol-2-yl)benzamides) with MIC values of 12.5–100 µg/mL against bacterial strains. The target compound’s thiophene substituent may alter membrane permeability or target affinity compared to thiazole-based derivatives .

- Antifungal Activity :

LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) exhibited antifungal activity against Candida albicans, highlighting the role of heteroaromatic substituents (e.g., furan vs. thiophene) in modulating efficacy .

Enzyme Inhibition

- Carbonic Anhydrase (hCA II) : A benzamide derivative (6a: N-([4-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide) showed strong interactions with hCA II via sulfonamide and oxadiazole moieties. While the target compound lacks a sulfonamide group, its oxadiazole-thiophene core may still engage in π-π stacking or hydrogen bonding with enzyme active sites .

Biological Activity

3-Chloro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a heterocyclic compound characterized by a unique structure that combines a benzamide core with a thiophene and an oxadiazole moiety. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry, where it is investigated for potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is . The presence of the oxadiazole ring is significant as it contributes unique electronic properties and reactivity profiles compared to other compounds.

Biological Activities

Research has identified various biological activities associated with this compound:

1. Anticancer Activity

Studies have demonstrated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, 1,2,4-oxadiazole derivatives have shown effectiveness against multiple cancer cell lines, including human colon adenocarcinoma and breast cancer cells. The compound's mechanism often involves the inhibition of specific enzymes or receptors that play critical roles in cancer cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| Human Colon Adenocarcinoma | 92.4 |

| Human Gastric Carcinoma | Varies |

| Human Lung Adenocarcinoma | Varies |

| Breast Cancer | Varies |

2. Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory potential. In vitro assays have shown that it can inhibit the activity of cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory pathway. This inhibition can lead to reduced production of pro-inflammatory mediators.

3. Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety can exhibit antimicrobial effects against various bacterial strains. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in cancer progression and inflammation.

- Receptor Binding : The compound can bind to receptors that modulate biological pathways related to cell growth and apoptosis.

Case Studies

Several studies have focused on the biological evaluation of oxadiazole derivatives:

- Study on Anticancer Properties :

- Anti-inflammatory Activity :

- Antimicrobial Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.